(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core (Figure 1). Its structure includes a piperazine ring linked to a methanone group substituted with a 3-fluorophenyl moiety. The triazolopyrimidine core is further substituted with a 3-methoxyphenyl group at the 3-position. This dual aromatic substitution pattern (fluorophenyl and methoxyphenyl) confers distinct electronic and steric properties, which influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may modulate electron density and receptor interactions .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMZFTGCICDMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.43 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine ring and a fluorophenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN6O |
| Molecular Weight | 403.43 g/mol |
| IUPAC Name | This compound |
1. Anticancer Activity
Research has demonstrated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines:
- MCF-7 Cells : The compound showed an IC50 value of approximately 9.1 µg/mL, indicating potent activity against breast cancer cells.
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
2. Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer. The compound's anti-inflammatory potential was assessed through various assays:
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
- Animal Models : In vivo studies demonstrated reduced edema in carrageenan-induced paw edema models, supporting its therapeutic potential in inflammatory conditions .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria and fungi:
- Bacterial Strains Tested : The compound exhibited notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 1 to 8 µg/mL for various strains, indicating strong antibacterial properties .
Case Studies
Several studies have explored the biological activity of similar compounds with triazole and pyrimidine scaffolds:
- Study on Triazole Derivatives : A comprehensive review highlighted that derivatives with fluorinated phenyl groups often display enhanced biological activity due to improved lipophilicity and receptor binding affinity .
- Clinical Trials : Some derivatives have progressed to clinical trials for their potential use as anticancer agents, showcasing their therapeutic relevance.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against specific bacterial strains.
- Analgesic and Anti-inflammatory Effects : Potential applications in pain management and inflammation reduction.
- Enzyme Inhibition : Acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase.
Anticancer Studies
- Inhibition of Tumor Growth : A study demonstrated that compounds with the triazolo[4,5-d]pyrimidine structure showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the modulation of cell cycle regulators like CDK2.
- Induction of Apoptosis : Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Research has shown that this compound can inhibit carbonic anhydrase activity, which is relevant for treating conditions like glaucoma and epilepsy.
- Cholinesterase Inhibition : Inhibition studies revealed that it also affects cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s disease.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis via CDK2 inhibition |
| Antimicrobial | Active against specific bacterial strains |
| Analgesic | Potential for pain relief |
| Anti-inflammatory | Reduces inflammation |
| Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterase |
Chemical Reactions Analysis
Functional Group Interactions
The compound’s reactivity stems from its triazolopyrimidine core, piperazine ring, and fluorophenyl substituent:
Hydrolysis
The methanone carbonyl group undergoes hydrolysis under acidic or basic conditions, converting to a carboxylic acid or its conjugate base.
Oxidation
The triazolopyrimidine ring may oxidize to form N-oxides, altering biological activity .
Substitution Reactions
-
Alkylation : Piperazine reacts with alkyl halides to form secondary amines.
-
Acylation : Amide formation via coupling with acid chlorides.
Structural Stability and Reactivity Trends
The compound’s stability is influenced by:
-
Fluorine Substituent : Enhances aromatic ring stability and directs electrophilic substitution .
-
Piperazine Solubility : Facilitates aqueous-phase reactions but may limit lipophilic interactions.
-
Triazolopyrimidine Core : Contributes to thermal stability and resistance to hydrolysis under mild conditions .
Biological Activity and Reactivity
While not directly a reaction pathway, the compound’s interaction with biological targets (e.g., enzymes) is critical for its pharmacological potential. The triazolopyrimidine-piperazine motif is associated with kinase inhibition, suggesting reactivity with kinase active sites .
Analytical Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The triazolopyrimidine scaffold is shared among analogs, but substituent variations critically define their biological activity. Key comparisons include:
Key Findings :
Functional Group Modifications and Receptor Interactions
- Triazolopyrimidine Core: This heterocyclic system is common in kinase inhibitors and adenosine receptor antagonists. Substitutions at the 3- and 7-positions (e.g., aryl groups) dictate target specificity .
- Piperazine Linker: The piperazine-methanone moiety enhances solubility and serves as a flexible spacer, allowing optimal positioning of aromatic groups for receptor engagement. Modifications here (e.g., replacing methanone with carbamate) could alter conformational stability .
Bioactivity and Selectivity Insights
- Therapeutic Windows: Analogous compounds with fluorinated aryl groups (e.g., 3-fluorophenyl) show increased membrane permeability and selectivity for cancerous cells over normal tissues, as seen in ferroptosis-inducing agents .
- Receptor Affinity Trends: Studies on cannabinoid analogs (e.g., ) demonstrate that side-chain length and substituent bulk influence receptor binding. For the target compound, the compact meta-substituted aryl groups may favor interactions with hydrophobic receptor pockets, akin to optimal chain lengths in cannabinoid derivatives .
Predictive Modeling and Toxicity Screening
Tools like Hit Dexter 2.0 () could assess the target compound’s risk of promiscuous binding or toxicity. Its structural similarity to "dark chemical matter" (inactive compounds with hidden risks) remains unstudied, highlighting the need for predictive modeling to prioritize in vitro testing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how do their yields compare?
- Methodological Answer : The synthesis typically involves a multi-step approach, including:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the [1,2,3]triazolo[4,5-d]pyrimidine core .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .
- Final functionalization : Introduction of the 3-fluorophenyl and 3-methoxyphenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
- Yield Optimization : Reported yields range from 15–35% for one-pot methods and 40–60% for stepwise syntheses, depending on purification techniques (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for confirming substituent positions, particularly distinguishing between triazole regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₁F₂N₇O₂) and detects isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in related triazolopyrimidine derivatives .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence polarization or ADP-Glo™ assays to test affinity for kinase targets (e.g., Aurora kinases) due to structural similarity to known triazolopyrimidine inhibitors .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and Stability : Assess physicochemical properties via HPLC-UV under physiological pH (7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed computationally?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts thermodynamic stability of triazole regioisomers by comparing activation energies for cyclization pathways .
- Molecular Dynamics (MD) Simulations : Models solvent effects and catalyst interactions (e.g., Cu(I) coordination) to optimize reaction conditions for desired regioselectivity .
- Case Study : For analogous compounds, DFT-guided solvent selection (DMF vs. THF) improved regioselectivity from 1:1 to 4:1 in favor of the 1,2,3-triazole isomer .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) to rule out false positives/negatives .
- Metabolite Profiling : Use LC-MS to identify off-target metabolites that may interfere with activity, especially in in vivo models .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to account for variability in cell-based assays, as seen in antioxidant activity studies .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) and compare IC₅₀ values .
- 3D-QSAR Modeling : Build CoMFA or CoMSIA models using biological data from analogs to predict key pharmacophore features .
- Crystallographic Data : Overlay ligand-bound protein structures (e.g., PDB entries for Aurora kinases) to rationalize binding mode differences .
Data Contradiction Analysis
Q. Why might solubility predictions from computational models conflict with experimental data?
- Methodological Answer :
- Limitations of LogP Calculations : Traditional octanol-water partition coefficients (LogP) may fail to account for specific solvent-solute interactions (e.g., hydrogen bonding with the triazole moiety) .
- Experimental Mitigation : Use experimental solubility parameters (Hansen solubility parameters) or nanoformulation (e.g., liposomal encapsulation) to improve correlation .
Methodological Best Practices
- Synthesis : Prioritize stepwise synthesis over one-pot methods for better regiochemical control .
- Characterization : Combine X-ray crystallography with dynamic NMR to resolve conformational flexibility .
- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
